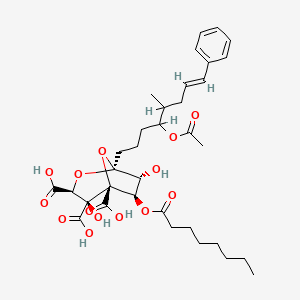

Zaragozic acid D

Übersicht

Beschreibung

Zaragozic Säure D ist ein Mitglied der Familie der Zaragozic Säuren, die Naturstoffe sind, die von Pilzen produziert werden. Diese Verbindungen sind bekannt für ihre starke Hemmung der Squalensynthase, einem Enzym, das für die Sterolsynthese unerlässlich ist. Zaragozic Säure D wurde zusammen mit ihren Analoga aus dem keratinophilen Pilz Amauroascus niger isoliert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Totalsynthese von Zaragozic Säure D umfasst mehrere Schlüsselschritte, darunter chemoselektive Alkynylierungen und Ruthenium-katalysierte Hydrierungen. Die Synthese beginnt mit dem Aufbau des 2,8-Dioxabicyclo[3.2.1]octan-Kerns, der als allgemeiner Baustein für die bioaktiven Verbindungen dient . Der Kern-Biosyntheseweg verläuft über einen Polyketidsynthase-Weg aus 10 Acetaten, 4 Methylanteilen von Methioninen, 1 Succinat und 1 Benzoesäure .

Industrielle Produktionsverfahren

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zaragozic Säure D unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder ihren Wirkmechanismus zu untersuchen.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in den Reaktionen von Zaragozic Säure D gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen sicherzustellen.

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von Zaragozic Säure D gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu deoxygenierten Analoga führen können.

Wissenschaftliche Forschungsanwendungen

Cholesterol-Lowering Agent

Zaragozic acid D is recognized for its role as a squalene synthase inhibitor, making it a candidate for treating hypercholesterolemia. It operates by inhibiting the enzyme responsible for cholesterol synthesis, thus reducing cholesterol levels in the body.

- Mechanism of Action : this compound binds to the active site of squalene synthase, preventing the conversion of farnesyl pyrophosphate to squalene, a precursor in cholesterol biosynthesis.

- Research Findings : Studies indicate that zaragozic acids exhibit nanomolar inhibitory activity against human squalene synthase with IC50 values in the low micromolar range, demonstrating significant potential for therapeutic applications in managing cholesterol levels .

| Study | IC50 (μM) | Target |

|---|---|---|

| Bergstrom et al. (1995) | 0.2 | Squalene Synthase |

| Milligan et al. (1992) | 0.15 | Squalene Synthase |

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens, including bacteria and fungi.

- Bacterial Inhibition : It has been effective against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent.

- Fungal Inhibition : The compound also demonstrates antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Inhibitory | |

| Aspergillus fumigatus | Inhibitory |

Agricultural Fungicide

Research has identified zaragozic acids as effective agricultural fungicides. They are used to control various plant pathogens that threaten crop yields.

- Target Pathogens : this compound has shown efficacy against fungi such as Botrytis cinerea, Fusarium oxysporum, and Phytophthora capsici.

- Environmental Benefits : Unlike traditional synthetic fungicides, zaragozic acids are derived from natural sources, potentially reducing environmental impact and resistance development among pathogens .

| Fungus | Effectiveness | Application Method |

|---|---|---|

| Botrytis cinerea | Effective | Foliar application |

| Fusarium oxysporum | Effective | Soil drenching |

| Phytophthora capsici | Effective | Seed treatment |

Case Study 1: Cholesterol Management

A study conducted on mice demonstrated that zaragozic acid A (closely related to D) significantly reduced hepatic cholesterol synthesis. The results showed a 50% reduction at a dose of 200 µg/kg body weight, indicating its potential for managing cholesterol levels in humans .

Case Study 2: Agricultural Use

In field trials, zaragozic acid formulations were tested against common agricultural pathogens. The results indicated a substantial reduction in disease incidence compared to untreated controls, showcasing the effectiveness of zaragozic acids in practical agricultural settings .

Wirkmechanismus

Zaragozic acid D exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis. This enzyme catalyzes the reductive condensation of farnesyl pyrophosphate to form squalene . By inhibiting this enzyme, this compound effectively reduces the synthesis of sterols, including cholesterol, in various organisms. Additionally, this compound mildly inhibits Ras farnesyl-protein transferase, which is involved in the post-translational modification of proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zaragozic Säure D gehört zu einer Familie von Verbindungen, zu denen die Zaragozic Säuren A, B und C gehören. Diese Verbindungen teilen einen ähnlichen 4,8-Dioxabicyclo[3.2.1]octan-Kern, unterscheiden sich aber in ihren 1-Alkyl- und 6-Acyl-Seitenketten .

Einzigartigkeit

Was Zaragozic Säure D von ihren Analoga unterscheidet, ist ihre spezifische inhibitorische Aktivität sowohl gegenüber Squalensynthase als auch gegenüber Ras-Farnesyl-Protein-Transferase. Diese doppelte Hemmung macht sie zu einer einzigartigen und wertvollen Verbindung für die Untersuchung der Sterolbiosynthese und der Proteinprenylierungspfade .

Biologische Aktivität

Zaragozic acid D is a member of the zaragozic acid family, which are fungal metabolites known for their potent biological activities, particularly as inhibitors of squalene synthase (SQS). This enzyme plays a critical role in cholesterol biosynthesis, making these compounds of significant interest for therapeutic applications, especially in treating hypercholesterolemia and related disorders.

This compound exhibits its biological activity primarily through the inhibition of squalene synthase. This inhibition leads to a reduction in cholesterol synthesis, which has been demonstrated in various studies:

- Inhibition of Squalene Synthase : this compound has shown competitive inhibition against SQS, with an IC50 value reported at approximately 78 pM. This high potency indicates its potential effectiveness in lowering cholesterol levels in vivo .

- Impact on Farnesyl Transferase : In addition to its action on SQS, this compound also inhibits farnesyl transferase, which is involved in protein prenylation. The IC50 for this activity is around 100 nM, suggesting a broad spectrum of action among the zaragozic acids .

In Vivo Studies

Research has demonstrated that this compound effectively lowers serum cholesterol levels in animal models. For instance:

- In studies involving mice, administration of this compound resulted in significant reductions in serum cholesterol levels, indicating its potential as a therapeutic agent .

Comparative Efficacy

The following table summarizes the biological activities and comparative efficacy of various zaragozic acids:

| Zaragozic Acid | Squalene Synthase IC50 (pM) | Farnesyl Transferase IC50 (nM) | Cholesterol Lowering Activity |

|---|---|---|---|

| A | 78 | 200 | Yes |

| B | 29 | 250 | Yes |

| C | 45 | 300 | Yes |

| D | 78 | 100 | Yes |

| D2 | Not specified | 100 | Yes |

Case Study 1: Cholesterol Reduction

A study conducted on mice treated with this compound showed a dose-dependent reduction in serum cholesterol levels. The results indicated that a dosage of 200 micrograms/kg led to a significant decrease, supporting its potential use in managing hypercholesterolemia .

Case Study 2: Inhibition Mechanism

In vitro studies using Hep G2 cells demonstrated that this compound effectively inhibited cholesterol synthesis. The accumulation of labeled mevalonate into farnesyl diphosphate was observed, confirming the compound's mechanism as an SQS inhibitor .

Eigenschaften

CAS-Nummer |

155179-14-9 |

|---|---|

Molekularformel |

C34H46O14 |

Molekulargewicht |

678.7 g/mol |

IUPAC-Name |

(1S,3S,4S,5R,6R,7R)-1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-4,7-dihydroxy-6-octanoyloxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C34H46O14/c1-4-5-6-7-11-19-25(36)46-27-26(37)32(47-28(29(38)39)33(44,30(40)41)34(27,48-32)31(42)43)20-13-18-24(45-22(3)35)21(2)14-12-17-23-15-9-8-10-16-23/h8-10,12,15-17,21,24,26-28,37,44H,4-7,11,13-14,18-20H2,1-3H3,(H,38,39)(H,40,41)(H,42,43)/b17-12+/t21?,24?,26-,27-,28-,32+,33-,34+/m1/s1 |

InChI-Schlüssel |

CGQGIYLITCUENM-FRHZWACMSA-N |

SMILES |

CCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |

Isomerische SMILES |

CCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)C/C=C/C3=CC=CC=C3)OC(=O)C)O |

Kanonische SMILES |

CCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Zaragozic acid D; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.